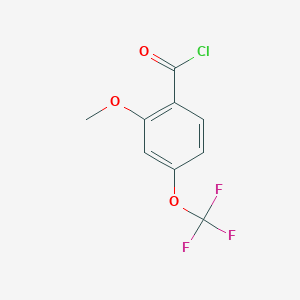

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including immune responses, inflammation, and cell survival. CEP-33779 has been extensively studied for its potential application in the treatment of various diseases, including cancer, autoimmune disorders, and chronic inflammation.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is explored for its potent and selective antagonism at the CB1 cannabinoid receptor. Through conformational and comparative molecular field analysis (CoMFA), it provides insights into the molecular interactions with the CB1 receptor, suggesting the dominant role of the N1 aromatic ring moiety and the potential for antagonist activity via the unique spatial orientation of its C5 aromatic ring (Shim et al., 2002).

Synthesis and PET Radiotracer Development

The feasibility of nucleophilic [18F] fluorination for creating PET radiotracers, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the potential of similar compounds for studying cannabinoid receptors in the brain through positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Structure-Activity Relationships

The exploration of pyrazole derivatives, including SR141716A, as cannabinoid receptor antagonists, underscores their therapeutic potential in counteracting the effects of cannabinoids. Structural requirements for potent antagonistic activity include specific substituents at the pyrazole ring, pointing to the critical nature of molecular architecture for receptor interaction (Lan et al., 1999).

Novel Cannabinoid Antagonists Development

Research on NESS 0327, a novel cannabinoid antagonist, highlights its high selectivity and affinity for the CB1 receptor. Such compounds offer insights into the design of selective receptor modulators, potentially leading to new therapeutic strategies for diseases mediated by the cannabinoid system (Ruiu et al., 2003).

Analogues of Cannabinoid Antagonists

Studies on analogues of cannabinoid antagonists, such as NESS 0327, delve into their binding affinities and pharmacological profiles, contributing to the understanding of cannabinoid receptor interactions and the development of receptor-specific drugs (Murineddu et al., 2005).

properties

IUPAC Name |

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2/c20-14-8-10-15(11-9-14)23(19(25)22-12-4-1-5-13-22)18(24)16-6-2-3-7-17(16)21/h2-3,6-11H,1,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIARCCQBPQEPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2570864.png)

![2-imino-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2570865.png)

![3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B2570873.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2570875.png)

![quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2570878.png)

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570879.png)

![Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride](/img/structure/B2570880.png)

![N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2570884.png)

![(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2570886.png)